molecular formula C12H21N3O B11741119 [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine

Cat. No.: B11741119
M. Wt: 223.31 g/mol
InChI Key: BBJMLVCNPRHKKH-UHFFFAOYSA-N
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Description

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine is a compound that features a pyrazole ring and a tetrahydrofuran (oxolane) ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the formation of the pyrazole ring followed by the introduction of the oxolane moiety. One common method involves the reaction of 1-ethyl-4-methyl-1H-pyrazole with oxirane (ethylene oxide) in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .

Medicine

Its ability to inhibit specific enzymes involved in disease pathways is of particular interest .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, while the oxolane ring can enhance the compound’s solubility and bioavailability . These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the oxolane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C12H21N3O/c1-3-15-12(10(2)7-14-15)9-13-8-11-5-4-6-16-11/h7,11,13H,3-6,8-9H2,1-2H3

InChI Key

BBJMLVCNPRHKKH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2CCCO2

Origin of Product

United States

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